N-(4-methylbenzyl)-2-nitro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(4-METHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitro group, a pyridine ring, and a benzamide moiety. Its chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various nitroso compounds .
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group and pyridine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in medicinal chemistry, particularly in the treatment of leukemia.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Studied for its anti-tubercular activity.
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-2-NITRO-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H17N3O3/c1-15-9-11-16(12-10-15)14-22(19-8-4-5-13-21-19)20(24)17-6-2-3-7-18(17)23(25)26/h2-13H,14H2,1H3 |
InChI Key |
GSBABINTEWFNJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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